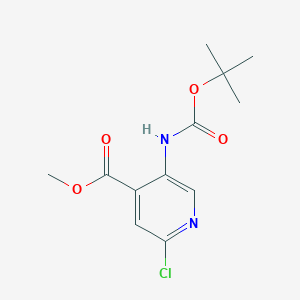

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate

Vue d'ensemble

Description

“Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate” is a chemical compound that contains a Boc-protected amino group . The Boc group, also known as tert-butyl carbamates, is used in organic synthesis for the protection of amines and amino acids . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids involves the reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Chemical Reactions Analysis

Boc-protected amines and amino acids can undergo various chemical reactions. For instance, they can be cleaved under anhydrous acidic conditions . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Applications De Recherche Scientifique

Novel Amino Acid-like Building Blocks

Researchers have developed methods for synthesizing novel heterocyclic amino acid-like building blocks, including derivatives of methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate. These compounds are prepared through regioselective synthesis, involving reactions with various enamines and hydroxylamine hydrochloride, resulting in methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. These building blocks are crucial for further applications in peptide synthesis and medicinal chemistry due to their unique structural features (Bruzgulienė et al., 2022).

Hindered Peptide Coupling

The compound has also been investigated for its utility in the coupling of hindered peptides. Comparative studies on modern coupling reactions involving Boc-protected amino acid derivatives reveal the challenges and efficiencies of different methodologies in peptide synthesis. This research is vital for developing synthetic strategies that overcome the limitations posed by the steric hindrance of certain amino acid residues (Spencer et al., 1992).

Synthesis of Light-Harvesting Peptides

Another significant application is in the synthesis of redox derivatives of lysine for incorporation into peptide assemblies to study photoinitiated electron or energy transfer. These studies involve coupling the side chain amino group of Boc-l-lysine methyl ester with redox moieties, indicating the compound's role in the development of light-harvesting peptides and redox-active biomolecules (McCafferty et al., 1995).

Rigid Dipeptide Mimics

Research has also focused on the synthesis of enantiopure pyrrolizidinone amino acids as conformationally rigid dipeptide surrogates. These compounds serve as important tools in exploring conformation-activity relationships of biologically active peptides, highlighting the versatility of methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate in creating structured peptide mimics (Dietrich & Lubell, 2003).

HIV NNRTI Candidate Synthesis

Furthermore, the compound plays a role in the synthesis of key intermediates towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This application demonstrates its importance in the development of potential therapeutic agents targeting viral replication mechanisms (Mayes et al., 2010).

Mécanisme D'action

Orientations Futures

Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been highlighted for their future potential . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

Propriétés

IUPAC Name |

methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUMVTMXTSYJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate | |

CAS RN |

305371-42-0 | |

| Record name | Methyl 5-(boc-amino)-2-chloropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

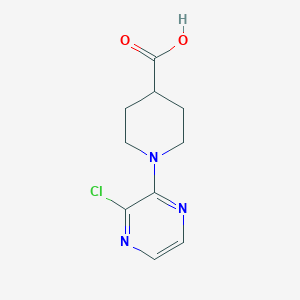

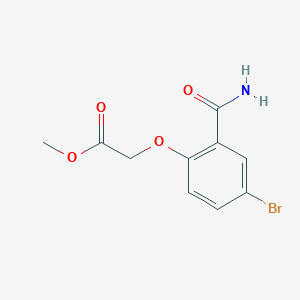

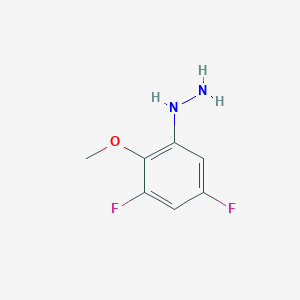

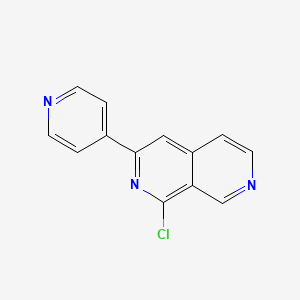

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424195.png)

![6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424196.png)

![5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424202.png)

![2-[4-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1424203.png)

![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424204.png)

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1424206.png)

![5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424207.png)